![molecular formula C20H23N3O13 B14161280 1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose CAS No. 10060-23-8](/img/structure/B14161280.png)
1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose is a complex organic compound that belongs to the class of acetylated amino sugars. This compound is characterized by the presence of multiple acetyl groups and a dinitrophenylamino group attached to a hexopyranose ring. It is primarily used in biochemical research and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose typically involves the acetylation of a deoxy sugar followed by the introduction of the dinitrophenylamino group. The process can be summarized as follows:
Acetylation: The starting material, a deoxy sugar, is acetylated using acetic anhydride in the presence of a catalyst such as pyridine. This step introduces acetyl groups at the 1, 3, 4, and 6 positions of the sugar molecule.
Introduction of Dinitrophenylamino Group: The acetylated sugar is then reacted with 2,4-dinitrophenylamine under acidic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose involves its interaction with specific molecular targets. The dinitrophenylamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The acetyl groups provide stability and solubility to the compound, facilitating its use in various biochemical assays.
Comparison with Similar Compounds
Similar Compounds
1,3,4,6-Tetra-o-acetyl-2-amino-2-deoxy-β-D-glucopyranose: Similar structure but lacks the dinitrophenylamino group.
2-Acetamido-1,3,4,6-tetra-o-acetyl-2-deoxy-β-D-glucopyranose: Contains an acetamido group instead of the dinitrophenylamino group.
Uniqueness
1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose is unique due to the presence of the dinitrophenylamino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable tool in biochemical research for studying protein interactions and enzyme mechanisms.
Properties
CAS No. |
10060-23-8 |
|---|---|
Molecular Formula |
C20H23N3O13 |
Molecular Weight |
513.4 g/mol |
IUPAC Name |
[3,4,6-triacetyloxy-5-(2,4-dinitroanilino)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H23N3O13/c1-9(24)32-8-16-18(33-10(2)25)19(34-11(3)26)17(20(36-16)35-12(4)27)21-14-6-5-13(22(28)29)7-15(14)23(30)31/h5-7,16-21H,8H2,1-4H3 |
InChI Key |
CYMLXWNEXSIMJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


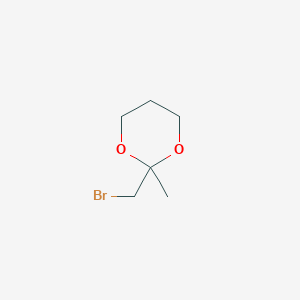
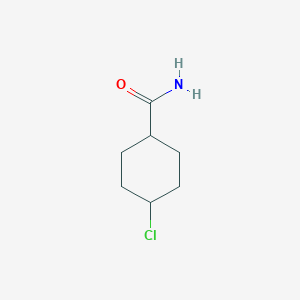
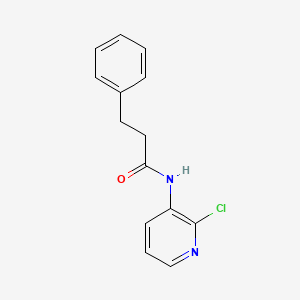

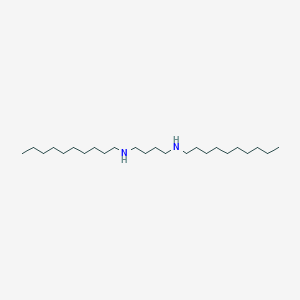

![Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester](/img/structure/B14161233.png)
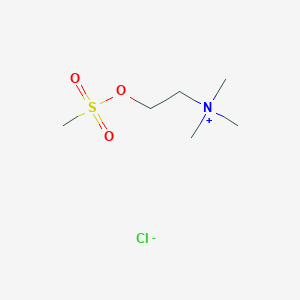
![2-(4-nitrophenoxy)-N-[(2-phenylethyl)carbamothioyl]acetamide](/img/structure/B14161256.png)
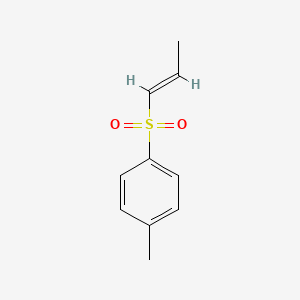
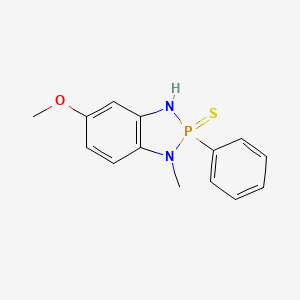
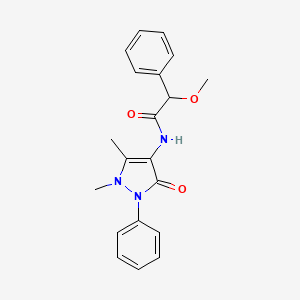
![N-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]guanidine](/img/structure/B14161284.png)
![2-[3-(4-Chlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione](/img/structure/B14161290.png)
